molecular formula C20H27N7O2S B2806662 8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-72-6

8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione

Katalognummer: B2806662
CAS-Nummer: 850914-72-6
Molekulargewicht: 429.54
InChI-Schlüssel: NOBQWAWIZIDALY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C20H27N7O2S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Vascular Relaxing Effects

  • Ueda, Adachi, Sakakibara, Asano, and Nakagami (1987) synthesized novel heterocycles related to 8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione, examining their biological activities. They found that these compounds, including 2,4,7,9-tetramethylpurino[7, 8-g]-6-azapteridine, showed activity against P 388 leukemia, although their vascular relaxing effects were not potent (Ueda et al., 1987).

Ring Opening Reactions in Heterocycles

  • Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, and Breza (2000) explored the ring opening reactions of heterocycles closely related to the chemical structure of interest. They found that these reactions could lead to various structurally complex compounds (Šafár̆ et al., 2000).

Synthesis and Properties of Mesoionic Compounds

  • Coburn and Taylor (1982) conducted a study on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, which share structural similarities with the compound of interest. These mesoionic purinone analogs were found to exist predominantly in a specific tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Development of [c,d]-Fused Purinediones

  • Šimo, Rybár, and Alföldi (1995) worked on the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are structurally related to the compound . This research provides insight into the synthesis and potential applications of such fused purinediones (Šimo et al., 1995).

Evaluation of Imidazo[2,1-f]purine-2,4-dione Derivatives

  • Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which are related to the compound of interest. The study evaluated these compounds for potential anxiolytic and antidepressant activities, providing insights into the pharmacological applications of such derivatives (Zagórska et al., 2009).

Synthesis of Condensed Sulfur-Containing Pyridine Systems

  • Dotsenko, Sventukh, and Krivokolysko (2012) researched the alkylation of 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene, leading to the formation of pyrido-thieno-diazepino-purine derivatives. This study adds to the understanding of complex heterocyclic systems related to the compound (Dotsenko et al., 2012).

Purine Synthesis as Amplifiers of Phleomycin

  • Brown, Jones, Angyal, Grigg, et al. (1972) focused on synthesizing purines to amplify phleomycin against E. coli, demonstrating the potential application of purine derivatives in enhancing antibiotic effectiveness (Brown et al., 1972).

Eigenschaften

IUPAC Name

8-(azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2S/c1-14-8-9-21-18(22-14)30-13-12-27-15-16(24(2)20(29)25(3)17(15)28)23-19(27)26-10-6-4-5-7-11-26/h8-9H,4-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBQWAWIZIDALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.